1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO4S2 and a molecular weight of 282.76 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a phenyl ring substituted with a methylsulfonyl group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride typically involves the reaction of 4-(methylsulfonyl)phenyl ethanone with chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using thionyl chloride or sulfuryl chloride. The reaction is conducted in specialized reactors to handle the corrosive nature of the reagents and the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products:
Sulfonamides: Formed from reactions with amines
Sulfonate Esters: Formed from reactions with alcohols
Sulfones: Formed from oxidation reactions
Scientific Research Applications
1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds . This reactivity is exploited in various synthetic and industrial applications.
Comparison with Similar Compounds
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar applications.
4-(Trifluoromethyl)benzenesulfonyl chloride (C7H4ClF3O2S): A fluorinated analog with enhanced reactivity and stability.
Uniqueness: 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride is unique due to the presence of both a methylsulfonyl and a sulfonyl chloride group on the same aromatic ring. This dual functionality allows for versatile reactivity and application in complex organic synthesis .
Properties
Molecular Formula |
C9H11ClO4S2 |
---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S2/c1-7(16(10,13)14)8-3-5-9(6-4-8)15(2,11)12/h3-7H,1-2H3 |
InChI Key |
YFTHJUSKDDZWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.